Regioisomeric Differentiation: CAS 901247-55-0 vs. 1-(4-Methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932333-70-5)
The target compound (CAS 901247-55-0) and its regioisomer CAS 932333-70-5 differ in the position of the 4-methoxyphenyl group: position 3 in the target versus position 1 in the regioisomer. Literature SAR on pyrazolo[4,3-c]quinolines establishes that substituent position critically determines receptor subtype selectivity. In the 2-arylpyrazolo[4,3-c]quinolin-4-one series, a 4-methoxyphenyl group at the position analogous to the target compound's 3-substitution achieves A3 adenosine receptor Ki of 16 nM with >60-fold selectivity over A1, A2A, and A2B subtypes (all >1000 nM) [1]. The regioisomer, bearing the 4-methoxyphenyl group at position 1, has no comparable published selectivity data, and the positional shift is expected to alter receptor pharmacophore complementarity. No direct head-to-head comparison has been published for these two exact compounds, and this differentiation argument is based on cross-study inference from structurally proximal analogs [1].
| Evidence Dimension | Human A3 adenosine receptor binding affinity and selectivity over A1/A2A/A2B |
|---|---|
| Target Compound Data | No direct A3 Ki published for the target compound; inferred from 3-(4-methoxyphenyl) pharmacophore precedent in analog series |
| Comparator Or Baseline | Regioisomer CAS 932333-70-5 (1-(4-methoxyphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline): no published A3 receptor data |
| Quantified Difference | Cannot be quantified due to absence of direct data for both comparands. Analog compound 6d (Baraldi et al.): Ki(hA3) = 16 nM, selectivity vs. A1, A2A, A2B > 60-fold |
| Conditions | Radioligand binding assays at recombinant human adenosine receptor subtypes A1, A2A, A2B, and A3 |
Why This Matters
For researchers designing adenosine receptor studies, selecting the correct regioisomer is essential to maintain the 4-methoxyphenyl pharmacophore at the position associated with optimal A3 selectivity, avoiding potential loss of affinity due to positional mismatch.
- [1] Baraldi PG, et al. New 2-arylpyrazolo[4,3-c]quinoline derivatives as potent and selective human A3 adenosine receptor antagonists. J Med Chem. 2005;48(15):5001-5008. View Source
